2-(Benzyloxy)-5-nitrobenzoic acid

Beschreibung

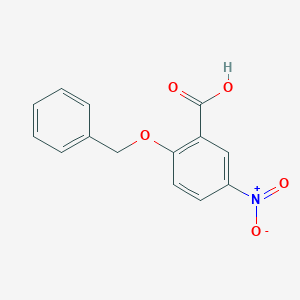

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)12-8-11(15(18)19)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTZZVAECIFSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356226 | |

| Record name | 2-(Benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874523-84-9 | |

| Record name | 2-(Benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(benzyloxy)-5-nitrobenzoic acid (CAS No. 874523-84-9), a key organic intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the compound's fundamental properties, outlines a detailed, field-proven synthetic methodology based on established chemical principles, and explores its prospective applications as a versatile scaffold in the synthesis of novel therapeutic agents. Furthermore, this guide addresses critical safety and handling protocols and details robust analytical techniques for quality control and characterization.

Introduction: A Molecule of Strategic Importance

This compound is a polysubstituted aromatic carboxylic acid featuring a benzyloxy group at the ortho position and a nitro group at the para position relative to the carboxyl functionality. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, allowing for late-stage functionalization in a synthetic route.[1][2][3] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but can also be readily reduced to an amino group, opening pathways to a diverse array of heterocyclic compounds and other complex molecular architectures.[4][5] The carboxylic acid itself provides a reactive handle for the facile synthesis of esters, amides, and other derivatives.[6]

Given these characteristics, this compound is poised to be a significant intermediate in the development of novel pharmaceuticals, particularly in areas where nitroaromatic or benzoic acid scaffolds have shown promise, such as in the development of anticancer and antimicrobial agents.[4][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 874523-84-9 |

| Molecular Formula | C₁₄H₁₁NO₅ |

| Molecular Weight | 273.25 g/mol |

| Melting Point | 167 - 169 °C |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | This compound |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step sequence: the protection of the hydroxyl group of a salicylic acid derivative, followed by regioselective nitration. A plausible and efficient synthetic route is detailed below.

Step 1: Williamson Ether Synthesis of 2-(Benzyloxy)benzoic Acid

The initial step involves the protection of the phenolic hydroxyl group of 2-hydroxybenzoic acid (salicylic acid) as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation, proceeding via an SN2 mechanism.[7][8][9][10]

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of 2-(Benzyloxy)benzoic Acid.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzoic acid (1 equivalent) and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the suspension. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Alkylation: To the stirring suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-(benzyloxy)benzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(benzyloxy)benzoic acid.

Step 2: Regioselective Nitration of 2-(Benzyloxy)benzoic Acid

The second step is the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of 2-(benzyloxy)benzoic acid. The directing effects of the existing substituents are critical for the regiochemical outcome. The carboxylic acid group is a meta-director, while the benzyloxy group is an ortho, para-director.[11][12][13] Due to the steric hindrance at the ortho position to the bulky benzyloxy group, and the electronic deactivation at the position ortho to the carboxyl group, the nitration is expected to predominantly occur at the position para to the benzyloxy group and meta to the carboxylic acid group, which is the 5-position.[11][14]

Reaction Scheme:

Figure 2: Nitration of 2-(Benzyloxy)benzoic Acid.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while maintaining a low temperature.

-

Reaction Setup: Dissolve 2-(benzyloxy)benzoic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid in a separate reaction vessel, also cooled in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-(benzyloxy)benzoic acid, ensuring the temperature is maintained below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC.

-

Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the synthesis of a variety of biologically active molecules.

-

As a Protected Precursor to Bioactive Phenols: The benzyloxy group acts as a stable protecting group that can be removed in the later stages of a synthesis, unmasking a phenolic hydroxyl group.[1] Phenolic moieties are prevalent in many natural products and synthetic drugs, contributing to their biological activity through hydrogen bonding and other interactions with biological targets.

-

Source of Amino Derivatives: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of a wide range of compounds, including amides, sulfonamides, and various heterocyclic systems which are common pharmacophores.[4][5]

-

Scaffold for Anti-inflammatory and Analgesic Agents: Benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties.[15] The structural framework of this compound can be modified to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Anticancer Potential: Nitroaromatic compounds have been extensively studied for their antimicrobial and anticancer activities.[4][6] The nitro group can be bioreduced in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to generate reactive species that are cytotoxic.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Analytical Methods for Quality Control

Robust analytical methods are crucial for confirming the identity and purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of organic compounds.[16][17] A reversed-phase C18 column with a mobile phase gradient of water (containing a small amount of acid, e.g., 0.1% trifluoroacetic acid) and acetonitrile is a good starting point for method development. Detection can be performed using a UV detector, likely at a wavelength where the aromatic system absorbs strongly.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[18][19] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene protons, and the acidic proton of the carboxylic acid. Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, further aiding in structural confirmation.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for application in drug discovery and development. Its synthesis, based on well-established organic reactions, is feasible and scalable. The presence of three distinct and reactive functional groups on a single scaffold provides a versatile platform for the generation of diverse molecular libraries for biological screening. As research into novel therapeutics continues to expand, the utility of such well-designed building blocks will undoubtedly grow, making this compound a compound of considerable interest to the scientific community.

References

-

Arch Pharm (Weinheim). 2022 Aug;355(8):e2200084. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors.

-

BenchChem. The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.

-

Molecules. 2022 Sep 7;27(18):5833. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.

-

J App Pharm Sci. 2015 May; 5(5): 128–134. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.

-

Ningbo Inno Pharmchem Co.,Ltd. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications.

-

BenchChem. A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.

-

Ningbo Inno Pharmchem Co.,Ltd. Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation.

-

Sci Rep. 2022 Dec 27;12(1):22421. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

-

Google Patents. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

-

J&K Scientific LLC. Williamson Ether Synthesis.

-

Profnit. Nitration Of Benzoic Acid.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

Chemistry Steps. The Williamson Ether Synthesis.

-

Anal Biochem. 1978 May;86(1):220-8. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography.

-

Utah Tech University. Williamson Ether Synthesis.

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis.

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.

-

Magn Reson Chem. 2022 Nov 23. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.

-

Wikipedia. 4-Nitrobenzoic acid.

-

Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

-

Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ....

-

Allen. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group..

-

Google Patents. EP0033629B1 - 2-nitro-5-(substituted-phenoxy) benzoate esters of hydroxyalkanoic acids and derivatives thereof as herbicides.

-

BenchChem. Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids.

-

Google Patents. EP0897910B1 - Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation.

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution.

-

Org Lett. 2021 Jan 5;23(2):495-500. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]

- 15. iomcworld.com [iomcworld.com]

- 16. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. helixchrom.com [helixchrom.com]

- 18. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the . The synthesis is achieved via a classic Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the process.

Introduction and Strategic Importance

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of the nitro group, the carboxylic acid, and the benzyl ether provides three distinct points for further chemical modification. The benzyl group serves as a common protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites on the aromatic ring before its removal via hydrogenolysis.

This guide focuses on its preparation from 2-hydroxy-5-nitrobenzoic acid and benzyl bromide. The core transformation is a Williamson ether synthesis, which remains one of the most reliable and straightforward methods for preparing ethers.[3] We will explore the nuances of this SN2 reaction in the context of this specific substrate and provide a self-validating protocol for its successful execution.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process is initiated by the deprotonation of the acidic phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid, followed by the nucleophilic attack of the resulting phenoxide on benzyl bromide.

Overall Reaction:

Mechanistic Breakdown:

-

Deprotonation: The reaction is initiated by a base (in this protocol, sodium hydroxide) which abstracts the acidic proton from the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid. This step is critical as it transforms the weakly nucleophilic hydroxyl group into a much more potent nucleophile, the phenoxide ion. The choice of a strong base ensures that this equilibrium lies far to the right, maximizing the concentration of the active nucleophile.

-

Nucleophilic Attack (SN2): The newly formed phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-Br bond breaks.[4] Benzyl bromide is an ideal electrophile for SN2 reactions because it is a primary halide, which minimizes competing elimination reactions, and the transition state is stabilized by the adjacent phenyl ring.[5] The bromide ion is an excellent leaving group, further facilitating the reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning the steps and checkpoints are logical and build upon one another to ensure a high probability of success.

Materials and Reagents

Quantitative data for the synthesis is summarized below. It is imperative to use reagents from reliable sources and to confirm their purity before use.

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 2-Hydroxy-5-nitrobenzoic acid | 96-97-9 | 183.12 | 5.00 g | 27.3 | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.40 g | 60.0 | 2.2 |

| Benzyl Bromide | 100-39-0 | 171.03 | 4.90 g (3.4 mL) | 28.6 | 1.05 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | - | - |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~200 mL | - | - |

| Hydrochloric Acid (HCl), 4 M | 7647-01-0 | 36.46 | As needed | - | - |

Step-by-Step Methodology

-

System Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a well-ventilated fume hood.

-

Deprotonation: To the flask, add 2-hydroxy-5-nitrobenzoic acid (5.00 g, 27.3 mmol). Add ethanol (50 mL) and stir to dissolve. In a separate beaker, dissolve sodium hydroxide (2.40 g, 60.0 mmol) in deionized water (20 mL). Carefully add the NaOH solution to the flask. Note: Two equivalents of base are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

-

Alkylation: Slowly add benzyl bromide (3.4 mL, 28.6 mmol) to the reaction mixture dropwise using a syringe over 5-10 minutes.[6]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent. The reaction is complete when the starting material spot (2-hydroxy-5-nitrobenzoic acid) is no longer visible.[6]

-

Work-up - Quenching and Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up - Acidification and Precipitation: Dilute the remaining aqueous residue with 100 mL of deionized water. The solution will be basic. Slowly acidify the solution to a pH of approximately 2-3 by adding 4 M hydrochloric acid dropwise while stirring vigorously.[7] The target product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[8]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50-60°C to a constant weight.

Expected Results

| Parameter | Expected Outcome |

| Appearance | Pale yellow to off-white crystalline solid |

| Yield | 80-90% |

| Melting Point | 167-169 °C[9] |

| Purity (by HPLC) | >98% |

Visualization of Experimental Workflow

The logical flow of the synthesis, from initial setup to the final purified product, is depicted in the diagram below.

Caption: Experimental workflow for the .

Safety and Handling: A Prerequisite for Success

Adherence to strict safety protocols is non-negotiable. The primary hazards in this synthesis are associated with benzyl bromide and sodium hydroxide.

-

Benzyl Bromide: This compound is a potent lachrymator (induces tearing), corrosive, and causes severe skin and eye irritation.[10][11] It is also a combustible liquid.[12] All handling must be performed in a certified chemical fume hood.[11] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles, is mandatory.[12] In case of skin contact, wash immediately and thoroughly with soap and water.[10]

-

Sodium Hydroxide: NaOH is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

General Precautions: Ensure eyewash stations and safety showers are readily accessible.[10] The reflux procedure should not be left unattended. Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The presence of the benzylic protons (CH₂) as a singlet around 5.25 ppm is a key indicator of successful benzylation.[14]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (273.25 g/mol ).

-

Melting Point: A sharp melting point in the expected range (167-169 °C) is a good indicator of purity.[9]

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding route to this compound from commercially available starting materials. By understanding the underlying SN2 mechanism, carefully controlling reaction conditions, and adhering to stringent safety protocols, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol and causal explanations provided in this guide serve as a robust foundation for the successful implementation of this synthesis in a laboratory setting.

References

- Vertex AI Search. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. ChemicalBook. Retrieved January 15, 2026.

- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved January 15, 2026.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 15, 2026, from [Link].

- ChemicalBook. (n.d.). 5-Hydroxy-2-nitrobenzoic acid synthesis. Retrieved January 15, 2026.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 15, 2026, from [Link].

-

Sdfine. (n.d.). BENZYL BROMIDE - Safety Data Sheet. Retrieved January 15, 2026, from [Link].

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved January 15, 2026, from [Link].

- BenchChem. (n.d.). N-Benzyl-2-hydroxy-5-nitrobenzamide | CAS 13156-81-5. Retrieved January 15, 2026.

- PubChem. (n.d.). 2-Nitro-5-hydroxy-benzoic acid benzyl ester.

- Vulcanchem. (n.d.). Benzyl 5-(benzyloxy)-2-nitrobenzoate - 61340-14-5. Retrieved January 15, 2026.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved January 15, 2026, from [Link].

- Santa Cruz Biotechnology. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester | CAS 1329485-44-0. Retrieved January 15, 2026.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 15, 2026, from [Link].

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid. Retrieved January 15, 2026.

- ChemicalBook. (n.d.). 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis. Retrieved January 15, 2026.

- Guidechem. (n.d.). What are the applications of 2-Chloro-5-nitrobenzoic acid?. Retrieved January 15, 2026.

- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Retrieved January 15, 2026.

- Deese, R. F. (n.d.). PREPARATION OF 2-CHLORO-5-AMINO-BENZOIC ACID. United States Patent Office. Retrieved January 15, 2026.

- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. Retrieved January 15, 2026.

- Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid - Eureka. Retrieved January 15, 2026.

- BLD Pharm. (n.d.). 5-(Benzyloxy)-2-nitrobenzoic acid | 61340-15-6. Retrieved January 15, 2026.

- European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved January 15, 2026.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved January 15, 2026.

- Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitrobenzoic Acid?. Retrieved January 15, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 874523-84-9 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. synquestlabs.com [synquestlabs.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Benzyloxy)-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-nitrobenzoic acid, a key organic intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a centralized resource for its chemical and physical properties, a detailed synthesis protocol, and a discussion of its applications.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Benzoic acid and its derivatives are fundamental scaffolds in the design and synthesis of a vast array of pharmaceutical agents.[1] The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution. These modifications are critical for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets.

This compound is a trifunctional molecule featuring a carboxylic acid, a benzyloxy ether, and a nitro group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. The carboxylic acid provides a handle for amide or ester formation, the nitro group can be reduced to an amine for further derivatization, and the benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. These features make this compound a valuable intermediate in the synthesis of novel therapeutic agents.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. This section details the known and predicted properties of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature, with a relatively high melting point, indicative of a stable crystalline lattice.

| Property | Value | Source/Comment |

| CAS Number | 874523-84-9 | [4] |

| Molecular Formula | C₁₄H₁₁NO₅ | [4] |

| Molecular Weight | 273.25 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 167 - 169 °C | [4] |

| Boiling Point | Predicted: > 400 °C (decomposes) | Based on related structures[5] |

| Solubility | Predicted: Low solubility in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol). | Inferred from related nitrobenzoic acids. |

| pKa | Predicted: ~3.5 | Estimated based on the pKa of benzoic acid and the electron-withdrawing effects of the nitro and benzyloxy groups. |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Benzoic Acid Ring): Three protons in the range of δ 7.5-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.

-

Aromatic Protons (Benzyl Ring): Five protons in the range of δ 7.3-7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 5.2 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carboxylic Carbonyl Carbon (-COOH): δ ~165-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded.

-

Methylene Carbon (-CH₂-): δ ~70 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

-

N-O Asymmetric Stretch (Nitro Group): A strong absorption around 1520-1560 cm⁻¹.

-

N-O Symmetric Stretch (Nitro Group): A strong absorption around 1340-1380 cm⁻¹.

-

C-O Stretch (Ether): An absorption around 1250 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion [M]⁺: m/z = 273.

-

Key Fragments: Loss of the benzyl group ([M-91]⁺), loss of the carboxylic acid group ([M-45]⁺), and loss of the nitro group ([M-46]⁺).

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a salicylic acid derivative followed by benzylation. A plausible and efficient synthetic route is outlined below.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from 2-hydroxy-5-nitrobenzoic acid, which is commercially available. The key transformation is a Williamson ether synthesis to introduce the benzyl protecting group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the benzylation of substituted phenols.[13]

Materials:

-

2-Hydroxy-5-nitrobenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzoic acid (1.0 eq.) in acetone or DMF (10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 eq.).

-

Addition of Benzyl Bromide: Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Carboxylic Acid: Undergoes typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which opens up a wide range of further derivatization possibilities.

-

Benzyloxy Group: This ether linkage is relatively stable to many reaction conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the corresponding phenol. This deprotection strategy is a key advantage of using the benzyl group.

Applications in Drug Discovery and Development

Substituted nitrobenzoic acids are valuable intermediates in the pharmaceutical industry.[3][14][15][16] The presence of the nitro group allows for its conversion to an amine, a common functional group in many bioactive molecules. The this compound scaffold, after reduction of the nitro group and potential deprotection of the benzyl ether, can serve as a precursor for a variety of heterocyclic systems and other complex molecules with potential therapeutic applications.

Precursor to Bioactive Scaffolds

The reduction of the nitro group in this compound yields 2-(benzyloxy)-5-aminobenzoic acid. This aniline derivative can be used in the synthesis of:

-

Benzodiazepines and other CNS agents: The amino and carboxylic acid functionalities can be used to construct the core structures of various central nervous system active compounds.

-

Anticancer Agents: The scaffold can be incorporated into molecules designed to inhibit specific enzymes or signaling pathways involved in cancer progression.[2]

-

Anti-inflammatory Agents: As a derivative of salicylic acid, this compound and its analogs are candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]

-

Antiviral and Antimicrobial Agents: The aromatic core can be elaborated to produce compounds with activity against various pathogens.[2]

The logical workflow for utilizing this intermediate in drug discovery is depicted below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules and potential therapeutic agents. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and a discussion of its potential applications. As the demand for novel therapeutics continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase.

References

-

Chemsrc. CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding 2-Amino-5-nitrobenzoic Acid: A Versatile Pharmaceutical Intermediate. [Link]

-

SpectraBase. Benzoic acid, 2-(4-chlorobenzoyloxy)-5-nitro- - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Methoxy-5-nitrobenzoic acid. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

- Google Patents. US5198575A - Preparation of nitrobenzoic and anthranilic acids.

-

Ningbo Inno Pharmchem Co.,Ltd. Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. [Link]

- Google Patents.

-

SpectraBase. Benzoic acid, 2-(2-chloro-5-nitrobenzoyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Patsnap. Production process of 2-chloro-5-nitrobenzoic acid. [Link]

-

NIST. Benzoic acid, 2-nitro-. [Link]

-

PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 5-Hydroxy-2-nitrobenzoic Acid in Pharmaceutical R&D. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

-

NIST. Benzoic acid. [Link]

-

ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. [Link]

-

SpectraBase. 2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 874523-84-9 [sigmaaldrich.com]

- 5. CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Nitrobenzoic acid(552-16-9) IR Spectrum [m.chemicalbook.com]

- 8. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzoic acid [webbook.nist.gov]

- 13. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Benzyloxy)-5-nitrobenzoic Acid

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, substituted benzoic acids serve as foundational scaffolds for the development of a vast array of functional molecules and Active Pharmaceutical Ingredients (APIs).[1] Among these, 2-(Benzyloxy)-5-nitrobenzoic acid represents a particularly versatile, albeit sparsely documented, intermediate. Its molecular architecture, featuring a carboxylic acid, a nitro group, and a bulky benzyloxy ether, provides three distinct points for chemical modification. The strategic placement of these functional groups makes it a valuable building block for constructing more complex molecular targets.

This technical guide provides a comprehensive examination of the molecular structure of this compound. Moving beyond a simple data sheet, this document offers an in-depth analysis of its structural components, a plausible and detailed synthetic protocol, a predictive spectroscopic profile for its characterization, and an exploration of its potential applications in research and drug development. This content is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule's chemical nature.

Molecular Identity and Physicochemical Properties

Core Structural Information

The molecule consists of a benzoic acid core. At position 2, the hydroxyl group of what would be salicylic acid is protected by a benzyl group via an ether linkage. At position 5, a nitro group is attached.

-

Molecular Formula: C₁₄H₁₁NO₅

-

Molecular Weight: 273.24 g/mol

-

IUPAC Name: this compound

-

SMILES: O=C(O)C1=C(OCC2=CC=CC=C2)C=C([O-])C=C1

-

InChIKey: While not found in major databases, a key can be generated from the structure for informatics purposes.

Key Functional Groups and Their Influence

The molecule's properties and reactivity are a direct consequence of its three key functional groups:

-

Carboxylic Acid (-COOH): This group confers acidity to the molecule, making it significantly more acidic than benzoic acid itself due to the electron-withdrawing nature of the ortho-ether and para-nitro substituents.[2] It is a primary site for hydrogen bonding, which dictates crystal packing and solubility, and can be readily converted to esters, amides, or acid chlorides.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Critically, it can be chemically reduced to an amine (-NH₂), a common and vital transformation in pharmaceutical synthesis that provides a nucleophilic handle for further derivatization.[2][3]

-

Benzyloxy Group (-OCH₂Ph): This group serves two primary roles. First, it acts as a protecting group for the highly reactive phenolic hydroxyl. This allows for chemical modifications on other parts of the molecule without interference from the phenol. The benzyl group can be removed later in a synthetic sequence via hydrogenolysis. Second, its bulky, lipophilic nature significantly influences the molecule's solubility and conformational geometry.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for this compound. These are estimations based on trends observed for structurally similar compounds like 2-nitrobenzoic acid and other substituted benzoic acids.[4][5]

| Property | Predicted Value / Observation | Rationale and Commentary |

| Appearance | Off-white to pale yellow crystalline solid | The nitro-aromatic system often imparts a yellowish color.[3] |

| Melting Point (°C) | 160 - 180 (estimated) | Higher than benzoic acid due to increased molecular weight and potential for strong intermolecular hydrogen bonding. The exact value depends on the crystal lattice energy. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate).[4] | The carboxylic acid provides some polarity, but the two large phenyl rings reduce aqueous solubility. Solubility is expected to be good in solvents capable of hydrogen bonding. |

| Acidity (pKa) | ~2.5 - 3.0 (estimated) | Expected to be more acidic than benzoic acid (pKa ~4.2) due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the ether oxygen.[2] |

Synthesis and Reaction Pathways

A robust and reproducible synthetic route is essential for utilizing any chemical intermediate. While a specific published synthesis for this compound is not prominent, a logical and field-proven pathway can be designed based on the Williamson ether synthesis, a cornerstone of organic chemistry.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis from the commercially available starting material, 2-Hydroxy-5-nitrobenzoic acid (also known as 5-Nitrosalicylic acid).[6]

Reaction: 2-Hydroxy-5-nitrobenzoic acid + Benzyl Bromide → this compound

Mechanism: The reaction proceeds via an Sₙ2 mechanism. The phenolic hydroxyl is first deprotonated by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide to form the ether linkage. The carboxylate is also formed but is re-protonated during the acidic workup.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Hydroxy-5-nitrobenzoic acid (CAS 96-97-9) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Add 2.2 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. The second equivalent ensures that both the phenolic hydroxyl and the carboxylic acid are deprotonated. Stir the suspension at room temperature for 30 minutes.

-

Alkylation: Add 1.1 equivalents of benzyl bromide dropwise to the suspension. Use of a slight excess of the alkylating agent ensures complete conversion of the starting material.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Acidify the aqueous mixture to a pH of ~2 using 1M HCl. This step protonates the carboxylate, causing the product to precipitate.

-

Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

-

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product with high purity.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Synthetic utility of the title compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. Based on the known hazards of its constituent functional groups (nitroaromatics, carboxylic acids), the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant strategic value, poised for application in diverse synthetic campaigns. Its molecular structure, characterized by three distinct and selectively addressable functional groups, offers chemists a powerful tool for building molecular complexity. While detailed experimental data remains limited, this guide has established a robust framework for its identity, synthesis, and characterization based on sound chemical principles and data from analogous structures. The predictive spectroscopic data provided herein serves as a crucial baseline for researchers aiming to synthesize and verify this compound. As the demand for novel and sophisticated organic molecules continues to grow, particularly in the pharmaceutical sector, the utility of versatile building blocks like this compound will undoubtedly become more pronounced.

References

-

PubChem. (n.d.). 2-{[3-(Decyloxy)benzyl]oxy}-5-Nitrobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Hydroxy-4-nitrobenzoic Acid in Pharmaceutical Development. Available at: [Link]

-

Chemsrc. (2025). CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available at: [Link]

-

ResearchGate. (2024). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. Available at: [Link]

-

Wikipedia. (2022). Nitrobenzoic acid. Available at: [Link]

-

MDPI. (2021). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 26(16), 4983. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-5-bromobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available at: [Link]

-

ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Available at: [Link]

-

Angene Chemical. (n.d.). 2-Hydroxy-5-Nitrobenzoic Acid (5-Nitro Salicylic Acid). Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

Sources

2-(Benzyloxy)-5-nitrobenzoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Benzyloxy)-5-nitrobenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in various organic solvents. By examining the physicochemical properties of the molecule and drawing parallels with structurally related nitrobenzoic and benzoic acids, this document offers valuable predictive insights. Furthermore, it provides detailed, field-proven experimental protocols to empower researchers to generate high-quality, reliable solubility data.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility is paramount for process optimization, purification, and the development of scalable synthetic routes. Poor solubility can lead to challenges in reaction kinetics, product isolation, and formulation, ultimately impacting project timelines and costs. This guide is designed to provide the necessary theoretical and practical foundation for navigating these challenges.

Molecular Structure and its Implications for Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental principle, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2] An examination of the structure of this compound reveals several key functional groups that dictate its solubility behavior:

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents like alcohols. The acidic nature of this group also implies that its solubility will be significantly influenced by the pH of the solution; in basic media, it will deprotonate to form a more soluble carboxylate salt.[3]

-

Nitro Group (-NO2): The nitro group is a strongly electron-withdrawing and polar aprotic group. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions.

-

Benzyloxy Group (-OCH2C6H5): This group consists of a polar ether linkage and a non-polar phenyl ring. The bulky and hydrophobic nature of the benzyl group will generally decrease solubility in highly polar solvents like water but may enhance solubility in solvents with some aromatic character or moderate polarity.

-

Aromatic Ring: The benzene ring to which these functional groups are attached is inherently non-polar and will favor interactions with non-polar or aromatic solvents through van der Waals forces.

Predictive Analysis: Based on its structure, this compound is anticipated to exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be limited due to the presence of the polar carboxylic acid and nitro groups.

Comparative Solubility Data of Structurally Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| 2-Nitrobenzoic Acid | Methanol | 10 | 42.72[7][10] |

| Ethanol | Not Specified | ~33.3[10] | |

| Acetone | Not Specified | 40[10] | |

| Chloroform | Not Specified | ~0.45[10] | |

| Ether | Not Specified | ~22.2[10] | |

| Benzene | 10 | 0.294[7][10] | |

| 3-Nitrobenzoic Acid | Methanol | 10 | 47.34[7] |

| Water | 15 | 0.24[7] | |

| Benzene | 10 | 0.795[7] | |

| 4-Nitrobenzoic Acid | Methanol | 10 | 9.6[7] |

| Water | 15 | 0.02[7] | |

| Benzene | 12.5 | 0.017[7] | |

| Benzoic Acid | Ethanol | - | Soluble[11][12][13] |

| Benzene | - | Soluble[11] | |

| Acetic Acid | - | Soluble[11] | |

| Ethyl Acetate | - | Soluble[11] |

Analysis of Comparative Data: The data for nitrobenzoic acids demonstrates good solubility in polar organic solvents like methanol and ethanol, which aligns with the predictions for this compound. The presence of the benzyloxy group in the target molecule is expected to further enhance its solubility in solvents with some aromatic character compared to its simpler nitrobenzoic acid counterparts.

Experimental Determination of Solubility: A Step-by-Step Guide

Generating accurate and reproducible solubility data is crucial for any research or development program. The following section provides detailed protocols for the reliable determination of the solubility of this compound.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[9][10]

Principle: An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Supersaturated Solution: To a series of vials, add an excess amount of finely powdered this compound to a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (typically 24 to 72 hours). To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., a 0.45 µm PTFE filter) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantitative Analysis: Determine the concentration of this compound in the filtered solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Analytical Techniques for Concentration Determination

The choice of analytical technique is dependent on the properties of the solute and the desired accuracy.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

-

Advantages: High sensitivity, specificity, and accuracy. It is the preferred method for complex mixtures or when high precision is required.

UV-Vis Spectroscopy:

-

Principle: This technique measures the absorbance of light by the solute at a specific wavelength. The concentration is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.

-

Advantages: Simple, rapid, and cost-effective. It is suitable for pure compounds with a strong chromophore.

Gravimetric Analysis:

-

Principle: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid residue is determined.

-

Advantages: Simple and does not require sophisticated instrumentation.

-

Disadvantages: Less accurate for low solubilities and can be affected by the presence of non-volatile impurities.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[2] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As previously discussed, the polarity of the solvent plays a crucial role. A systematic screening of solvents with varying polarities is recommended to identify the most suitable solvent system.

-

pH: For an acidic compound like this compound, the solubility will dramatically increase in basic solutions due to the formation of the highly soluble carboxylate salt.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion

While direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a comprehensive understanding of its solubility can be achieved through a combination of theoretical prediction, analysis of structurally related compounds, and rigorous experimental determination. This guide provides the necessary framework for researchers and drug development professionals to approach the solubility assessment of this important pharmaceutical intermediate. By following the detailed protocols outlined herein, scientists can generate the high-quality data needed to optimize synthetic processes, facilitate purification, and guide formulation development, ultimately contributing to the successful advancement of new therapeutic agents.

References

- BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.

- Grokipedia. (2026). Nitrobenzoic acid.

- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups.

- University of Connecticut. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?

- University of Calgary. (2023). Solubility of Organic Compounds.

- Journal of Chemical & Engineering Data. (2013). IUPAC-NIST Solubility Data Series. 99.

- Semantic Scholar. (2019).

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.

- Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

- Journal of Chemical & Engineering Data. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.

- Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process.

- Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.

- BenchChem. (2025). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.

- PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

- Cion Pharma. (n.d.). 2-Hydroxy-5-nitrobenzoic acid Manufacturer | CAS 96-97-9 Bulk Supply.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- BLD Pharm. (n.d.). 5-(Benzyloxy)-2-nitrobenzoic acid.

- Cayman Chemical. (2022).

- Guidechem. (n.d.). 2-Nitrobenzoic acid 552-16-9 wiki.

- Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Google Patents. (1993). US5198575A - Preparation of nitrobenzoic and anthranilic acids.

- Sigma-Aldrich. (n.d.). This compound.

- BenchChem. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.

- PrepChem.com. (n.d.).

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemcess.com [chemcess.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journalajocs.com [journalajocs.com]

A Technical Guide to the Potential Biological Activities of 2-(Benzyloxy)-5-nitrobenzoic Acid Derivatives

Introduction: The Versatile Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its prevalence in both natural products and synthetic drugs underscores its importance. The carboxylic acid group provides a key site for hydrogen bonding and derivatization, while the aromatic ring can be functionalized to modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, allowing for the fine-tuning of their biological activity. This guide delves into the potential biological activities of a specific class of benzoic acid derivatives: those bearing a benzyloxy group at the 2-position and a nitro group at the 5-position. By examining the synthesis, potential mechanisms of action, and structure-activity relationships of these compounds and their close analogs, we aim to provide a comprehensive resource for researchers and drug development professionals.

Synthesis of 2-(Benzyloxy)-5-nitrobenzoic Acid and Its Derivatives: A Strategic Approach

The synthesis of this compound and its derivatives, such as amides and esters, typically involves a multi-step process. A common and effective strategy is the Williamson ether synthesis to introduce the benzyloxy group, followed by derivatization of the carboxylic acid moiety.

A plausible synthetic route commences with a commercially available starting material like 2-hydroxy-5-nitrobenzoic acid. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile. This is followed by the introduction of the benzyl group via a reaction with a benzyl halide, such as benzyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for similar benzoic acid derivatives.

Materials:

-

2-hydroxy-5-nitrobenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzoic acid (1 equivalent) in anhydrous DMF.

-

Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

-

Benzylation: Slowly add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to 60-70°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with dilute HCl to a pH of 2-3, which will precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group of this compound can be readily converted into a variety of amides and esters using standard coupling reactions. For example, amidation can be achieved by activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to an acid chloride followed by reaction with a primary or secondary amine. Esterification can be performed using Fischer esterification with an alcohol in the presence of an acid catalyst.

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of this compound and its derivatives.

Potential Biological Activities: A Multifaceted Profile

While direct experimental data on the biological activities of this compound derivatives are limited, the activities of structurally related compounds provide strong indications of their potential therapeutic applications. The presence of the nitro group, a known pharmacophore in various antimicrobial and anticancer agents, combined with the benzyloxy moiety, suggests a diverse biological profile.

Anticancer Activity

Benzoic acid derivatives have been extensively investigated for their anticancer properties.[1] The mechanism of action for some of these compounds involves the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[2]

A closely related compound, 2-(((benzyloxy)carbonyl)amino)-5-nitrobenzoic acid, has demonstrated cytotoxic effects against various cancer cell lines.[3] This suggests that the 2-benzyloxy-5-nitrobenzoic acid scaffold is a promising starting point for the development of novel anticancer agents.

| Cell Line | IC50 (µM) for 2-(((benzyloxy)carbonyl)amino)-5-nitrobenzoic acid[3] |

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

| A549 (Lung cancer) | 25 |

Table 1: Cytotoxic effects of a this compound analog on cancer cell lines. [3]

Antimicrobial Activity

The nitro group is a key feature in many antimicrobial drugs. Its electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring and participate in interactions with biological macromolecules. Studies on 2-chloro-5-nitrobenzoic acid derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] One derivative, a methylethanolammonium salt, exhibited inhibitory profiles comparable to gentamicin against certain strains.[4]

The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane, inhibit essential enzymes, or interfere with nutrient uptake. The lipophilicity and electronic properties of the substituents on the benzoic acid ring play a crucial role in determining the potency and spectrum of activity.

Anti-inflammatory Activity

Certain benzoic acid derivatives have demonstrated significant anti-inflammatory properties.[2] Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling cascade.[2] For instance, some 2-benzoylbenzoic acid derivatives are believed to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2]

Diagram: Potential Mechanisms of Action

Caption: Potential mechanisms of action for this compound derivatives.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For benzoic acid derivatives, several key structural features influence their biological activity.

-

The Carboxylic Acid Group: This group is often essential for activity, acting as a key hydrogen bond donor and acceptor that interacts with the active sites of enzymes or receptors.[5]

-

The Nitro Group: The presence and position of the nitro group significantly impact the electronic properties of the molecule and are often associated with antimicrobial and anticancer activities.[5]

-

The Benzyloxy Group: The bulky and lipophilic benzyloxy group at the 2-position can influence the molecule's ability to cross cell membranes and can have steric effects on binding to a target. Its flexibility may allow for optimal positioning within a binding pocket.

-

Substituents on the Benzyl Ring: Modifications to the benzyl ring of the benzyloxy group can be explored to further enhance potency, selectivity, and pharmacokinetic properties.

Diagram: Key Structural Features for Biological Activity

Sources

The Strategic Role of 2-(Benzyloxy)-5-nitrobenzoic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Benzyloxy)-5-nitrobenzoic acid is a highly versatile and strategically important scaffold in medicinal chemistry. Its unique trifunctional architecture, comprising a carboxylic acid, a nitro group, and a benzyloxy ether, offers a rich platform for the synthesis of a diverse array of complex molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, key chemical properties, and critical role of this compound in the development of novel therapeutic agents. We will delve into its application in constructing privileged structures, explore the structure-activity relationships of its derivatives, and provide detailed experimental protocols for its synthesis and derivatization. This document serves as a vital resource for researchers and drug development professionals seeking to leverage this powerful building block in their quest for next-generation therapeutics.

Introduction: The Architectural Significance of this compound